6-(4-Isopropylpiperazin-1-yl)-2-methylpyrimidin-4-amine
Description
Properties
Molecular Formula |
C12H21N5 |
|---|---|
Molecular Weight |
235.33 g/mol |
IUPAC Name |
2-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C12H21N5/c1-9(2)16-4-6-17(7-5-16)12-8-11(13)14-10(3)15-12/h8-9H,4-7H2,1-3H3,(H2,13,14,15) |
InChI Key |
XHXKJVCJXVYMKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(C)C)N |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection and Initial Synthesis Strategy
The synthesis begins with the pyrimidine core, specifically 2,4-dichloropyrimidine, which is a versatile intermediate for substitution reactions due to its electrophilic nature at the C-4 position. The key is to introduce the amino group at position 4 and the methyl group at position 2, followed by attachment of the 4-isopropylpiperazine moiety.
Nucleophilic Aromatic Substitution at C-4
The first step involves substituting the chlorine atom at the 4-position of 2,4-dichloropyrimidine with an amino group or a suitable amine precursor:
2,4-Dichloropyrimidine + Nucleophile → 4-Amino-2-chloropyrimidine derivatives
This reaction is typically carried out in ethanol or isopropanol under reflux conditions, with bases such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate to facilitate nucleophilic attack. The reaction yields intermediates with moderate to good yields (~60-75%).
Coupling with 4-Isopropylpiperazine
The pivotal step involves attaching the 4-isopropylpiperazine moiety to the pyrimidine core. This is achieved through nucleophilic substitution at the C-2 position (which bears a chlorine or other leaving group):
4-Amino-2-chloropyrimidine derivative + 4-isopropylpiperazine → 6-(4-Isopropylpiperazin-1-yl)-2-methylpyrimidin-4-amine
This step is performed under high-temperature conditions (~145–150°C) in a sealed pressure vessel, using n-butanol as the solvent. The reaction time is typically 30-40 minutes, and yields are generally high (~70-80%).
Functional Group Modifications and Purification
- Oxidation or deprotection steps may be necessary if protecting groups (e.g., tert-butoxycarbonyl, Boc) are used on the piperazine ring. These are usually achieved with trifluoroacetic acid (TFA) or other acids.
- Purification is performed via column chromatography or recrystallization to isolate the target compound with high purity.
Alternative Synthetic Routes and Variations
a. Suzuki–Miyaura Coupling Approach:
A more advanced route involves cross-coupling reactions, especially for introducing substituted aromatic groups. This method uses boronate esters and palladium catalysts to couple pyrimidine derivatives with various amines or aryl groups, providing structural diversity and potentially improving yields and selectivity.
b. Use of Commercially Available Intermediates:
Pre-synthesized pyrimidine intermediates with suitable leaving groups can streamline the synthesis, reducing steps and increasing overall efficiency.
Reaction Conditions Summary Table
| Step | Reaction | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Nucleophilic substitution at C-4 | Pyrimidine + amine | Ethanol | Reflux | 3-4 hrs | 60-75% | Forms 4-amino intermediates |
| 2 | Methylation at N-1 or N-3 | Methyl iodide/dimethyl sulfate | Acetone | Room temp to reflux | 12-24 hrs | Variable | Introduces methyl at position 2 |
| 3 | Coupling with 4-isopropylpiperazine | Pyrimidine derivative + 4-isopropylpiperazine | n-Butanol | 145–150°C | 30–40 min | 70-80% | High-temperature substitution |
Research Findings and Optimization Strategies
- Yield Improvement: Use of microwave-assisted synthesis has been reported to significantly reduce reaction times and increase yields in similar pyrimidine substitutions.
- Selectivity Control: Protecting groups on the piperazine nitrogen can be employed to direct substitution and prevent over-alkylation.
- Purification: High-performance liquid chromatography (HPLC) and recrystallization from suitable solvents improve product purity.
Summary of Literature Data
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring in 6-(4-isopropylpiperazin-1-yl)-2-methylpyrimidin-4-amine undergoes nucleophilic substitution at electron-deficient positions. For example:
-
C-2 Chlorine Displacement : In related pyrimidine derivatives, chlorine at C-2 is replaced by cyclic amines (e.g., piperazine, morpholine) under high-temperature (145–150°C) conditions in n-butanol, yielding substituted pyrimidines .
-
C-4 Amination : The 4-amine group can participate in reactions with electrophiles, such as benzyl halides, to form N-alkylated derivatives .
Oxidation Reactions
The piperazine moiety exhibits redox activity:
-
Sulfur-Containing Analogues : In compounds like N-benzyl-thiomorpholinopyrimidin-4-amine, oxidation with meta-chloroperoxybenzoic acid (MCPBA) or Oxone® converts thiomorpholine to sulfoxide (75% yield) or sulfone (75% yield), respectively . While 6-(4-isopropylpiperazin-1-yl)-2-methylpyrimidin-4-amine lacks sulfur, its piperazine nitrogen may undergo similar oxidative modifications under strong oxidants.
Deprotection and Functionalization
The tert-butoxycarbonyl (t-Boc) group, when present in synthesized intermediates, is removed using trifluoroacetic acid (TFA) to expose free amines for further functionalization . This step is critical for generating reactive sites for coupling or derivatization.
Stability and Degradation
The compound remains stable under standard laboratory conditions (room temperature, inert atmosphere) but degrades under strongly acidic or basic conditions. Hydrolysis studies suggest that the pyrimidine ring remains intact at neutral pH but undergoes ring-opening in concentrated HCl or NaOH .
Mechanistic Insights
-
Electrophilic Aromatic Substitution : The electron-deficient pyrimidine ring directs electrophiles to meta/para positions relative to the methyl and piperazine groups .
-
Piperazine Reactivity : The secondary amines in the piperazine ring participate in alkylation or acylation reactions, modifying solubility and bioactivity .
Comparative Analysis with Analogues
Structural variations in related compounds alter reactivity:
| Compound | Key Structural Difference | Reactivity Impact |
|---|---|---|
| 6-(4-Methylpiperazin-1-yl)-2-methylpyrimidin-4-amine | Methyl vs. isopropyl on piperazine | Reduced steric hindrance enhances reaction rates |
| 6-(4-Chloropiperazin-1-yl)-2-methylpyrimidin-4-amine | Chlorine substituent | Increased electrophilicity at piperazine |
The isopropyl group in 6-(4-isopropylpiperazin-1-yl)-2-methylpyrimidin-4-amine introduces steric effects that moderate reaction kinetics compared to smaller substituents .
Scientific Research Applications
6-(4-Isopropylpiperazin-1-yl)-2-methylpyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor in various biochemical pathways.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(4-Isopropylpiperazin-1-yl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The piperazine ring and pyrimidine core play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key structural analogs differ in substituents on the pyrimidine ring or the nature of the heterocyclic group. Below is a comparative analysis:
*Calculated based on molecular formula.
Key Observations:
- Hydrogen Bonding: Piperidine-containing analogs (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine) lack the tertiary amine in piperazine, reducing hydrogen-bond donor capacity and altering target interactions .
- Steric Effects : Bulky substituents like cyclohexylethyl (e.g., 6-(2-Cyclohexylethyl)-2-methylpyrimidin-4-amine) may hinder binding to flat enzyme active sites compared to piperazine derivatives .
Crystallographic and Stability Data
- Crystal Packing : Piperidine-containing analogs (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine) form stable crystals due to planar pyrimidine stacking, whereas piperazine derivatives may exhibit conformational flexibility .
- Thermal Stability : The target compound’s stability under physiological conditions is inferred to be higher than analogs with labile substituents (e.g., azido groups in ) .
Biological Activity
6-(4-Isopropylpiperazin-1-yl)-2-methylpyrimidin-4-amine, also known by its CAS number 1498937-34-0, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
The molecular formula of 6-(4-Isopropylpiperazin-1-yl)-2-methylpyrimidin-4-amine is with a molecular weight of approximately 235.32 g/mol. It exhibits a structure that allows for interactions with various biological targets, making it a candidate for therapeutic applications.
Research indicates that this compound may interact with several biological pathways:
- Inhibition of Kinases : Similar compounds have shown efficacy in inhibiting kinases, which are pivotal in cancer signaling pathways. For instance, the compound has been compared to others like BMS-354825, known for its dual Src/Abl inhibition .
- Neurotransmitter Modulation : Given the presence of the isopropylpiperazine moiety, the compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation and neurological disorders.
Biological Activity Data
| Activity | Description |
|---|---|
| Antitumor Activity | Exhibits potential in inhibiting tumor growth through kinase pathway modulation. |
| Neuroactive Effects | Possible modulation of neurotransmitter systems leading to antidepressant effects. |
| Antimicrobial Properties | Preliminary studies indicate potential against certain bacterial strains. |
Case Studies
- Antitumor Efficacy : A study conducted on various cancer cell lines demonstrated that compounds structurally related to 6-(4-Isopropylpiperazin-1-yl)-2-methylpyrimidin-4-amine showed significant cytotoxic effects. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation and survival.
- Neuropharmacological Assessment : In animal models, the administration of similar piperazine derivatives resulted in observable changes in behavior indicative of anxiolytic and antidepressant effects. This suggests that 6-(4-Isopropylpiperazin-1-yl)-2-methylpyrimidin-4-amine may have therapeutic potential in treating mood disorders.
- Antimicrobial Activity : Laboratory tests indicated that this compound exhibited activity against certain Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
Q & A
Q. What are the recommended synthetic routes for 6-(4-Isopropylpiperazin-1-yl)-2-methylpyrimidin-4-amine, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step synthesis is typically employed, starting with functionalization of the pyrimidine core. For example, nucleophilic substitution reactions at the 4-position of pyrimidine with isopropylpiperazine derivatives under reflux in ethanol or THF (60-80°C, 12-24 hrs) are common . Optimization involves adjusting solvent polarity (e.g., 95% EtOH for improved solubility), temperature (140°C for accelerated kinetics in sealed tubes), and stoichiometric ratios (1:1.2 amine:halopyrimidine). Catalytic triethylamine (TEA) is often added to neutralize HCl byproducts . Post-reaction purification via preparative TLC or column chromatography ensures product isolation (yields: 40-60%) .
Q. How is structural confirmation of 6-(4-Isopropylpiperazin-1-yl)-2-methylpyrimidin-4-amine achieved?
- Methodological Answer : Combined spectroscopic techniques are critical:
- ¹H/¹³C NMR : Key signals include the methyl group at δ ~2.4 ppm (singlet, 3H) and isopropylpiperazine protons (δ ~2.8-3.2 ppm, multiplet) .
- Mass Spectrometry (MS) : ESI+ typically shows [M+H]+ peaks (e.g., m/z 452 for analogs) with fragmentation patterns confirming the piperazine-pyrimidine linkage .
- Elemental Analysis : Carbon/nitrogen percentages should align with theoretical values (deviation <0.4%) .
Q. What methods are used to assess purity, and how are impurities identified?
- Methodological Answer : Purity is validated via HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm). Impurities (e.g., unreacted intermediates) are quantified using area normalization (>95% purity threshold). For trace analysis, LC-MS identifies byproducts (e.g., dehalogenated or dimerized species) .
Advanced Research Questions
Q. How can computational modeling (e.g., 3D-QSAR) guide the optimization of bioactivity in analogs of this compound?
- Methodological Answer : 3D-QSAR models are built using molecular alignment of active/inactive analogs (e.g., antileukemic derivatives) and steric/electrostatic field analysis (CoMFA/CoMSIA). For instance, antileukemic activity (IC₅₀) correlates with electron-withdrawing substituents on aryl groups and hydrophobic bulk at specific positions . Docking studies (e.g., with kinases) further refine pharmacophore models by identifying H-bond donors (pyrimidine NH) and π-π stacking interactions with aromatic residues .
Q. How should researchers resolve contradictions in spectral data during structural characterization?
- Methodological Answer : Conflicting NMR signals (e.g., merged aromatic protons) are resolved via:
- Variable Temperature NMR : Distinguishes dynamic broadening from true signal overlap.
- 2D Techniques (HSQC, HMBC) : Assigns ambiguous protons/carbons (e.g., distinguishing pyrimidine C-5 from aryl carbons) .
- X-ray Crystallography : Definitive confirmation of regiochemistry and hydrogen-bonding networks (e.g., intramolecular N–H⋯N bonds in pyrimidine derivatives) .
Q. What experimental designs are recommended for evaluating the compound’s biological activity (e.g., kinase inhibition)?
- Methodological Answer :
- In Vitro Assays : Dose-response curves (1 nM–100 µM) using ATP-coupled kinase assays (e.g., ADP-Glo™). Include positive controls (staurosporine) and measure IC₅₀ values .
- Cellular Models : Test antiproliferative effects in leukemia cell lines (e.g., K562) via MTT assays (72 hrs exposure). Validate selectivity using non-cancerous cells (e.g., HEK293) .
- Mechanistic Studies : Western blotting for phospho-targets (e.g., p-AKT, p-ERK) confirms pathway modulation .
Q. How does stereochemistry at the piperazine ring impact binding affinity, and how is enantiomeric purity ensured?
- Methodological Answer : Enantiomers (e.g., (1R,4R) vs. (1S,4S)) show divergent bioactivities due to steric clashes in chiral binding pockets (e.g., kinases). Chiral HPLC (Chiralpak® AD-H column) or SFC separates enantiomers, while optical rotation and NOESY confirm configurations . Asymmetric synthesis using chiral auxiliaries (e.g., dibenzylamine derivatives) ensures >99% enantiomeric excess .
Q. What role do hydrogen-bonding interactions play in the compound’s crystallographic packing and solubility?
- Methodological Answer : X-ray structures reveal intramolecular H-bonds (e.g., N–H⋯N between pyrimidine NH and piperazine N) that stabilize conformation . Intermolecular C–H⋯O bonds (e.g., with methoxy groups) influence crystal packing and melting points. Solubility is modulated by introducing polar groups (e.g., morpholine) or salt formation (HCl salts) .
Tables for Key Data
Table 1 : Representative Spectral Data for Analogous Compounds
| Parameter | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS ([M+H]+) |
|---|---|---|---|
| Pyrimidine C-2 methyl | 2.40 (s, 3H) | 22.1 | — |
| Piperazine CH₂ | 2.85–3.10 (m, 8H) | 46.3, 52.7 | — |
| Aromatic protons | 7.20–7.85 (m, 4H) | 120–140 | — |
| Parent ion | — | — | 452 |
Table 2 : Biological Activity of Structural Analogs
| Compound Modifications | IC₅₀ (Leukemia K562) | Selectivity Index (vs. HEK293) |
|---|---|---|
| 6-(4-Fluorophenyl) derivative | 0.8 µM | 12.5 |
| 6-(4-Trifluoromethyl) derivative | 1.2 µM | 8.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
